molecular formula C22H21ClN4O5S2 B2371167 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1321664-93-0

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B2371167
CAS RN: 1321664-93-0
M. Wt: 521
InChI Key: MFAQXMOLJYGEHP-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H21ClN4O5S2 and its molecular weight is 521. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Biological Activities

Research has explored the synthesis of various novel compounds with potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, novel derivatives involving complex heterocyclic structures have been synthesized with reported activities such as COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Another study involved the synthesis and antimicrobial evaluation of compounds, indicating the utility of these synthetic pathways in producing molecules with potential therapeutic applications (Talupur et al., 2021).

Role in Corrosion Inhibition

Some benzothiazole derivatives have been synthesized to investigate their corrosion inhibiting effects against steel in acidic solutions. These compounds provided a higher inhibition efficiency, demonstrating the potential of related chemical compounds in industrial applications, such as corrosion protection (Hu et al., 2016).

Synthesis for Heterocyclic α-Amino Acids

The synthesis of heterospirocyclic compounds, such as N-methyl-N-phenyl-2H-azirin-3-amines, from heterocyclic carboxamides, illustrates the diverse applications of related compounds in synthesizing heterocyclic α-amino acids. These compounds find applications in peptide synthesis, highlighting the broad utility of such chemical reactions in developing pharmaceuticals (Strässler et al., 1997).

Antioxidant Activity Studies

Derivatives of benzoxazolones, for instance, have been synthesized and evaluated for their antioxidant activities, showcasing the potential of related chemical structures in contributing to the development of compounds with significant radical scavenging activity. This indicates the relevance of such compounds in designing antioxidants (Ahmad et al., 2012).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2.ClH/c1-24(2)6-3-7-25(22-23-15-10-16-17(31-12-30-16)11-19(15)33-22)21(27)20-9-13-8-14(26(28)29)4-5-18(13)32-20;/h4-5,8-11H,3,6-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQXMOLJYGEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.